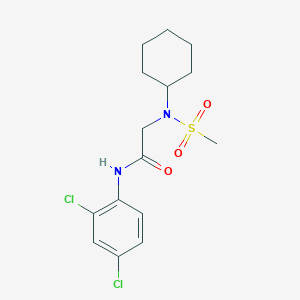
N-(4-butylphenyl)-2-(N-cyclohexylmethanesulfonamido)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-butylphenyl)-2-(N-cyclohexylmethanesulfonamido)acetamide, commonly known as BMS-986165, is a novel small molecule inhibitor that targets the TYK2 (Tyrosine kinase 2) enzyme. TYK2 is involved in the Janus kinase (JAK) signaling pathway, which plays a crucial role in the immune system. The inhibition of TYK2 by BMS-986165 has shown promising results in the treatment of autoimmune diseases, such as psoriasis and inflammatory bowel disease (IBD).
Mechanism of Action
BMS-986165 selectively inhibits the TYK2 enzyme, which is involved in the N-(4-butylphenyl)-2-(N-cyclohexylmethanesulfonamido)acetamide-STAT signaling pathway. This pathway is critical for the immune system's response to infection and inflammation. By inhibiting TYK2, BMS-986165 reduces the production of pro-inflammatory cytokines, such as IL-12, IL-23, and IFN-α, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
BMS-986165 has been shown to have potent anti-inflammatory effects in preclinical studies. The compound reduces the infiltration of immune cells into inflamed tissues and inhibits the production of pro-inflammatory cytokines. In addition, BMS-986165 has been shown to improve the barrier function of the intestinal epithelium, which is disrupted in IBD.
Advantages and Limitations for Lab Experiments
One advantage of BMS-986165 is its selectivity for TYK2, which reduces the risk of off-target effects. The compound has also shown good pharmacokinetic properties, with a long half-life and low clearance. However, one limitation of BMS-986165 is its relatively low solubility, which can make it challenging to formulate for oral administration.
Future Directions
There are several potential future directions for the development of BMS-986165. One avenue of research is to explore its potential in combination therapy with other immunomodulatory agents. Another direction is to investigate the compound's efficacy in other autoimmune diseases, such as lupus and Sjogren's syndrome. Additionally, further studies are needed to understand the long-term safety profile of BMS-986165 and its potential for drug-drug interactions.
Conclusion:
BMS-986165 is a promising new small molecule inhibitor that selectively targets the TYK2 enzyme in the N-(4-butylphenyl)-2-(N-cyclohexylmethanesulfonamido)acetamide-STAT signaling pathway. The compound has shown efficacy in preclinical and clinical studies for the treatment of autoimmune diseases, such as psoriasis and IBD. While there are still limitations to overcome, BMS-986165 represents a significant advancement in the development of targeted therapies for autoimmune diseases.
Synthesis Methods
The synthesis of BMS-986165 involves several steps, starting with the reaction of 4-butylphenylboronic acid with 2-chloro-N-cyclohexylmethanesulfonamide. The resulting intermediate is then reacted with 2-bromoacetamide to produce BMS-986165. The synthesis method has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
BMS-986165 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. The compound has shown efficacy in animal models of psoriasis, IBD, and lupus. In a phase 2 clinical trial, BMS-986165 demonstrated significant improvement in the symptoms of psoriasis compared to placebo. The compound is also being evaluated for its potential in the treatment of other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
2-[cyclohexyl(methylsulfonyl)amino]-N-(2,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O3S/c1-23(21,22)19(12-5-3-2-4-6-12)10-15(20)18-14-8-7-11(16)9-13(14)17/h7-9,12H,2-6,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQDERVYQNVBIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=C(C=C(C=C1)Cl)Cl)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-({N'-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7703710.png)
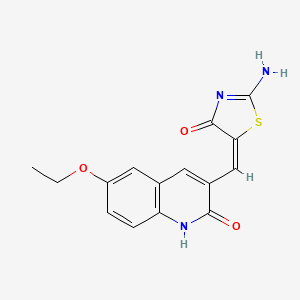
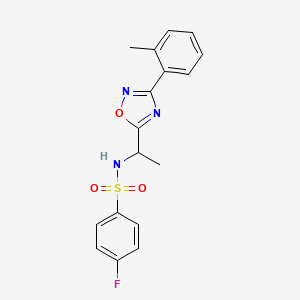
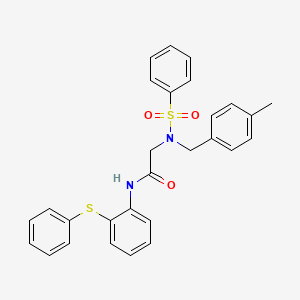

![4-methoxy-N-methyl-3-[(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7703728.png)
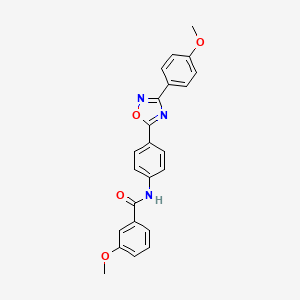
![1-(2-chlorobenzoyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B7703746.png)
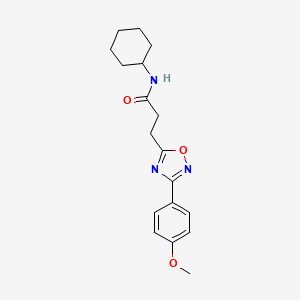
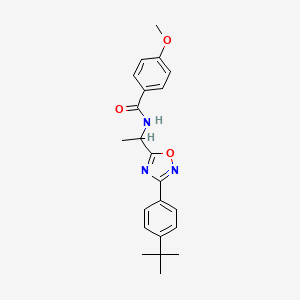
![N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7703763.png)
![4-[[2-[(4-Chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]acetyl]amino]benzamide](/img/structure/B7703768.png)
